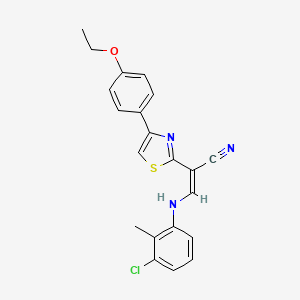
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, an acrylonitrile moiety, and a chloro-substituted phenyl group. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various pathogens. In vitro testing has shown that thiazole-containing compounds can inhibit the growth of bacteria and fungi, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Candida albicans | 0.20 | Fungicidal |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic activity against cancer cell lines. Research indicates that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .
In a study evaluating similar thiazole derivatives, compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 | 1.61 | Apoptosis induction |
| HT29 | 1.98 | Caspase activation |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles can act as inhibitors of various enzymes involved in cellular signaling pathways.
- DNA Interaction : Some thiazole derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against different cancer cell lines, with specific substitutions enhancing activity .
Another study focused on the antimicrobial efficacy of related compounds, revealing that structural variations could lead to significant differences in MIC values against pathogenic bacteria .
Eigenschaften
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-3-26-17-9-7-15(8-10-17)20-13-27-21(25-20)16(11-23)12-24-19-6-4-5-18(22)14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHSUPFFYNTMT-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














